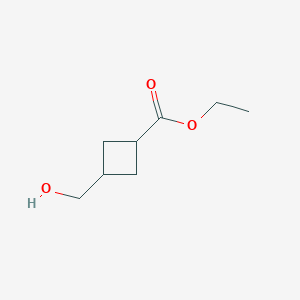

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Description

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 13043-49-7; synonyms include 27697-61-6) is a cyclobutane derivative featuring a hydroxymethyl substituent at the 3-position and an ethyl ester group at the 1-position. Its molecular formula is C₈H₁₄O₃ (molecular weight: 158.20 g/mol). This compound is notable for its structural rigidity due to the cyclobutane ring, which influences its reactivity and physical properties. It is commonly utilized in pharmaceutical and organic synthesis as a chiral building block, particularly in the preparation of cyclobutane-containing drug candidates .

Typical specifications include a purity of ≥95%, as reported by suppliers such as Combi-Blocks and Global Chemical Supplier . The compound’s stereochemistry (e.g., cis/trans isomers) is critical in determining its applications, with specific diastereomers like (1s,3r)- and (1R,3R)-configurations being commercially available .

Properties

IUPAC Name |

ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)7-3-6(4-7)5-9/h6-7,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSYECJIYVQOQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethyl chloroformate in the presence of a base, followed by reduction with sodium borohydride to introduce the hydroxymethyl group . Another method involves the cyclization of a suitable precursor, such as 3-(hydroxymethyl)butanoic acid, using a dehydrating agent like thionyl chloride, followed by esterification with ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products Formed

Oxidation: 3-(carboxymethyl)cyclobutane-1-carboxylate

Reduction: 3-(hydroxymethyl)cyclobutanol

Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|---|

| This compound | 13043-49-7 | C₈H₁₄O₃ | 3-hydroxymethyl, 1-ethyl ester | Hydroxymethyl, ester |

| Ethyl 3-hydroxycyclobutanecarboxylate | - | C₇H₁₂O₃ | 3-hydroxy, 1-ethyl ester | Hydroxy, ester |

| Ethyl 1-methyl-3-methylenecyclobutanecarboxylate | 54244-73-4 | C₉H₁₄O₂ | 1-methyl, 3-methylene, 1-ethyl ester | Methylene, ester |

| Mthis compound | 89941-55-9 | C₇H₁₂O₃ | 3-hydroxymethyl, 1-methyl ester | Hydroxymethyl, ester |

| Ethyl 3-oxocyclobutanecarboxylate | - | C₇H₁₀O₃ | 3-oxo, 1-ethyl ester | Ketone, ester |

Notes:

- The hydroxymethyl group in this compound enhances its polarity and hydrogen-bonding capacity compared to the hydroxy group in Ethyl 3-hydroxycyclobutanecarboxylate, impacting solubility and reactivity .

- Methyl vs.

- The methylene group in Ethyl 1-methyl-3-methylenecyclobutanecarboxylate introduces steric hindrance and conjugation effects, altering its stability and reaction pathways .

Biological Activity

Ethyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is a cyclic ester characterized by its unique cyclobutane structure, which incorporates a hydroxymethyl group and an ethyl ester functional group. This compound has garnered interest due to its potential biological activities, including cytotoxic effects and interactions with various biomolecules.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₄O₃. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.20 g/mol |

| Functional Groups | Hydroxymethyl, Ethyl Ester |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Studies suggest that the hydroxymethyl group may engage in hydrogen bonding, enhancing the compound's binding affinity to enzymes or receptors involved in various physiological processes. The ethyl ester component may also play a role in modulating the compound's solubility and permeability, which are critical for its bioactivity.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic activity against several cancer cell lines. The following table summarizes the cytotoxic effects observed in various studies:

| Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|

| A549 (Lung adenocarcinoma) | <10 | Selective cytotoxicity observed |

| HeLa (Cervical carcinoma) | Not specified | Potential for further investigation |

| K562 (Erythroleukemia) | % Inhibition: 25.1 | Moderate activity noted |

| HepG2 (Liver carcinoma) | % Inhibition: 20.9–35.5 | Activity observed in MTT assay |

The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms and efficacy .

Antiviral Activity

Preliminary studies have indicated that derivatives of cyclobutane compounds, including this compound, may possess antiviral properties, particularly against Hepatitis B virus. The structural features of this compound could enhance its interaction with viral proteins, making it a candidate for antiviral drug development.

Case Study 1: Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of this compound on A375 melanoma cells, researchers found an IC₅₀ value of 5.7 μM, indicating potent activity against this cancer type. The study compared the compound's effects with standard chemotherapeutic agents, highlighting its potential as an alternative treatment option .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral activity of cyclobutane derivatives, including this compound. The results demonstrated significant inhibition of viral replication in vitro, suggesting that this compound could be developed into a therapeutic agent against viral infections .

Q & A

Q. How do salt forms (e.g., hydrochloride) impact solubility and crystallinity for X-ray studies?

- Methodological Answer : Salt formation (e.g., with HCl) improves crystallinity by enhancing ionic interactions. Single-crystal X-ray diffraction requires slow evaporation from polar solvents (e.g., methanol/water). For analogs, hydrochloride salts yield higher-resolution structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.